
1,1-Bis(ethylsulfonyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(ethylsulfonyl)cyclopentane is an organic compound with the molecular formula C9H18O4S2. It is a cyclopentane derivative where two ethylsulfonyl groups are attached to the same carbon atom on the cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)cyclopentane typically involves the reaction of cyclopentane with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the cyclopentane to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(ethylsulfonyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Bis(ethylsulfonyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,1-Bis(ethylsulfonyl)cyclopentane involves its interaction with various molecular targets. The ethylsulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can affect the compound’s behavior in biological systems and its efficacy in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(methylsulfonyl)cyclopentane: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
1,1-Bis(phenylsulfonyl)cyclopentane: Contains phenylsulfonyl groups, leading to different chemical properties.
Uniqueness
1,1-Bis(ethylsulfonyl)cyclopentane is unique due to the presence of ethylsulfonyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
6331-13-1 |
|---|---|
Formule moléculaire |
C9H18O4S2 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
1,1-bis(ethylsulfonyl)cyclopentane |
InChI |
InChI=1S/C9H18O4S2/c1-3-14(10,11)9(7-5-6-8-9)15(12,13)4-2/h3-8H2,1-2H3 |
Clé InChI |
KAOVDLDUGLNQST-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1(CCCC1)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


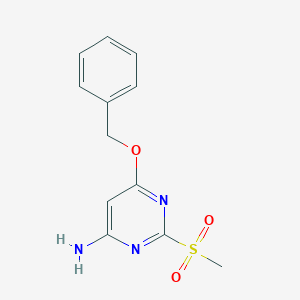
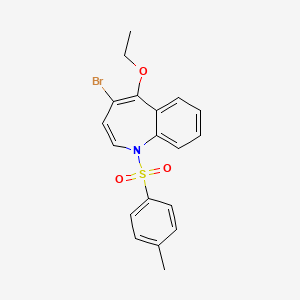



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)

![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
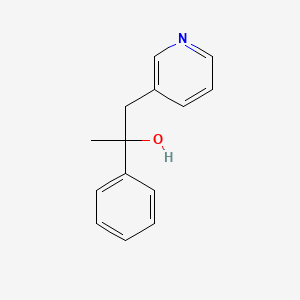
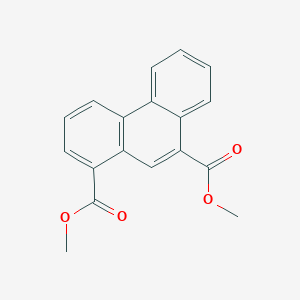
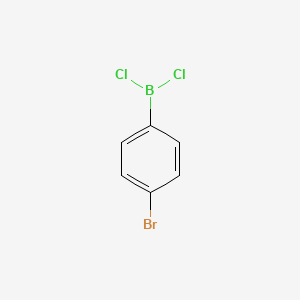

![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
